Technical Guide: Synthesis of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Technical Guide: Synthesis of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Executive Summary & Strategic Utility
Target Molecule: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate CAS Registry: 89985-86-4 (Generic/Related) / 275388-05-1 (Specific Isomer) Core Application: Chiral synthon for Jaspine B (cytotoxic anhydrophytosphingosine), 1,2,3-triazole peptidomimetics via Click Chemistry, and sphingolipid analogs.
This guide details the stereoselective synthesis of the title compound starting from the chiral pool (L-Serine ). Unlike standard amino acid reductions, this protocol introduces a terminal alkyne at the chiral center while preserving optical purity. We prioritize the Seyferth-Gilbert Homologation (using the Bestmann-Ohira reagent) over the traditional Corey-Fuchs method to minimize racemization risks associated with strong bases like n-BuLi.
Retrosynthetic Logic & Pathway
The synthesis hinges on the transformation of the carboxylic acid moiety of serine into a terminal alkyne. Direct conversion is chemically forbidden; thus, we utilize Garner’s Aldehyde as the pivotal divergence point.
Mechanistic Flow (Graphviz)
The following diagram illustrates the stereochemical flow and priority inversion (Cahn-Ingold-Prelog) that converts (S)-Serine to the (R)-Alkyne target.
Figure 1: Stereochemical lineage from L-Serine to the Target. Note that while the spatial arrangement is preserved, the CIP priority change (COOH
Detailed Experimental Protocol
Phase 1: Preparation of Garner’s Aldehyde
Pre-requisite: This step is standard, but critical. Commercial Garner's aldehyde often racemizes upon storage. Fresh preparation from N-Boc-L-Serine methyl ester is recommended for >99% ee.
Reaction Overview:
-
Substrate: N-Boc-L-Serine Methyl Ester.
-
Reagents: 2,2-Dimethoxypropane (DMP),
(cat.), followed by DIBAL-H reduction. -
Critical Control Point: The reduction of the ester to the aldehyde must be performed at -78°C to prevent over-reduction to the alcohol or racemization.
Phase 2: Seyferth-Gilbert Homologation (The Alkyne Installation)
This is the core transformation. We utilize the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) which generates the alkynyl anion in situ under mild basic conditions.
Reagents:
-
Garner’s Aldehyde (freshly prepared)
-
Bestmann-Ohira Reagent (BOR)
-
Potassium Carbonate (
) -
Methanol (dry)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Dissolution: Dissolve Garner’s Aldehyde (10.0 mmol, 1.0 eq) in anhydrous Methanol (50 mL). Cool to 0°C.[1]
-
Base Addition: Add
(20.0 mmol, 2.0 eq). The mixture may become slightly heterogeneous. -
Reagent Addition: Add Bestmann-Ohira reagent (12.0 mmol, 1.2 eq) dropwise.
-
Mechanistic Note: The base deacetylates the BOR to generate the reactive dimethyl diazomethylphosphonate carbanion.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (23°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by a less polar alkyne spot. -
Workup: Dilute with
, wash with saturated and Brine. Dry over .[1][2] -
Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).
-
Intermediate Product: (S)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate.
-
Phase 3: Global Deprotection & Isolation
The final step opens the oxazolidine ring to release the free hydroxyl and the N-Boc amine.
Protocol:
-
Dissolution: Dissolve the alkyne intermediate (from Phase 2) in MeOH (0.1 M).
-
Catalysis: Add p-Toluenesulfonic acid (pTsOH, 0.1 eq) or use Amberlyst-15 resin (acidic form).
-
Why pTsOH? It selectively cleaves the acetonide (oxazolidine) without removing the N-Boc group if reaction time is controlled. HCl/Dioxane is too harsh and will remove the Boc group.
-
-
Timing: Stir at RT for 2–4 hours.
-
Quench: Neutralize with solid
, filter, and concentrate. -
Final Purification: Recrystallization from Hexanes/EtOAc or column chromatography.
Quantitative Data & Specifications
| Parameter | Specification / Result | Notes |
| Appearance | White crystalline solid or colorless oil | Depends on purity/crystallinity |
| Yield (Overall) | 40% - 55% | From L-Serine |
| Enantiomeric Excess | > 98% ee | Determined by Chiral HPLC |
| Optical Rotation | (c=1.0, CHCl3) Value varies by solvent | |
| 1H NMR (Diagnostic) | Characteristic alkyne proton | |
| 13C NMR (Diagnostic) | Confirms triple bond presence |
Troubleshooting & Critical Controls
Racemization Check
The aldehyde intermediate is configurationally unstable. If the final product shows low optical rotation, the racemization likely occurred during the DIBAL-H reduction or storage of the aldehyde .
-
Solution: Use the aldehyde immediately after preparation.
Boc-Migration
During the acid hydrolysis of the acetonide, the Boc group can migrate to the primary alcohol (N
-
Control: Maintain mild acidic conditions (pTsOH/MeOH) and stop immediately upon consumption of starting material.
Safety: Diazo Compounds
The Bestmann-Ohira reagent generates diazo species in situ.
-
Hazard: Potential explosion hazard. Do not heat the reaction above 40°C. Perform in a well-ventilated fume hood.
References
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Synthesis from L-Serine (Jaspine B Context): Tang, L. J., et al. "Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate."[3] Advanced Materials Research, Vols. 881-883, 2014, pp. 438-441.[3]
- Bestmann-Ohira Reagent Methodology: Müller, S., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes." Synlett, 1996. (Standard synthetic methodology reference).
-
Garner's Aldehyde Stability: Liang, X., Andersch, J., & Bols, M. "Garner's Aldehyde." Journal of the Chemical Society, Perkin Transactions 1, 2001.
-
Application in Click Chemistry (Peptidomimetics): Use of chiral alkyne amines in CuAAC reactions. PubChem Compound Summary: (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate (Note: Enantiomer data).
